molecular formula C22H25NO5S B1684108 Thiocolchicine CAS No. 2730-71-4

Thiocolchicine

Cat. No. B1684108
CAS RN: 2730-71-4
M. Wt: 415.5 g/mol
InChI Key: CMEGANPVAXDBPL-UHFFFAOYSA-N
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Description

Thiocolchicine is a semi-synthetic derivative of the natural anti-inflammatory glycoside, colchicine . It has a molecular formula of C22H25NO5S and a molecular weight of 415.50 .


Synthesis Analysis

The manufacturing of thiocolchicoside, a derivative of thiocolchicine, requires a key step: the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .


Molecular Structure Analysis

Thiocolchicine has a molecular formula of C22H25NO5S . Its structure includes one defined stereocentre .


Chemical Reactions Analysis

Thiocolchicine can be transformed into thiocolchicoside through a biotransformation process performed by a specific strain of Bacillus megaterium . This process involves the regioselective demethylation and glucosylation of thiocolchicine .


Physical And Chemical Properties Analysis

Thiocolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 729.1±60.0 °C at 760 mmHg, and a flash point of 394.7±32.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Effects on Axonal Cytoskeleton

Thiocolchicine, a derivative of colchicine, has been explored for its effects on the cytoskeleton of neurons. Research indicates that thiocolchicine can lead to a decrease in myelinated fiber area in the peroneus nerve of rats, attributable to a reduction in axoplasm area. This effect is consistent with thiocolchicine's ability to bind to the microtubule skeleton, impacting microtubule density and increasing neurofilaments, particularly affecting myelinated fibers more than unmyelinated axons (Ferri et al., 2002).

Interaction with GABA(A) Receptor

Thiocolchicine's interaction with the GABA type A receptors (GABAARs) and its inhibitory effect on phasic and tonic GABAAR-mediated currents have been studied, revealing its potential as a competitive antagonist of GABAAR function. This interaction suggests a mechanism underlying the convulsant and proconvulsant actions observed in clinical settings, highlighting the complexity of thiocolchicine's pharmacological profile and its potential impact on central nervous system function (Carta et al., 2006).

Buccal Delivery for Improved Bioavailability

The bioavailability challenges of thiocolchicine have led to research into alternative delivery methods, such as buccal and sublingual administration, to bypass the first-pass effect observed with oral delivery. Studies on porcine oral mucosa and human subjects demonstrate the potential of bioadhesive and fast-dissolving discs for delivering thiocolchicine effectively through the oral mucosa, suggesting a promising approach for enhancing its bioavailability and therapeutic application (Artusi et al., 2003).

Glucosylation by Centella Asiatica

Research into the biotransformation capabilities of cell cultures has shown that Centella asiatica can convert thiocolchicine into its glucosyl derivatives, indicating a novel approach for modifying and potentially enhancing the properties of thiocolchicine for therapeutic uses. This study provides insights into the use of plant cell cultures for the modification of thiocolchicine, opening avenues for the development of new drug derivatives with improved efficacy and reduced toxicity (Solet et al., 1993).

Antagonistic Effects on GABA(A) Receptors

Further investigation into thiocolchicine's pharmacological actions reveals its inhibitory effects on various subtypes of recombinant GABA(A) receptors, supporting the notion of thiocolchicine as a potent inhibitor of GABA-evoked currents. This research underscores the potential mechanism by which thiocolchicine may exert epileptogenic activity, through the inhibition of central nervous system inhibitory receptors, especially GABA(A) receptors (Mascia et al., 2007).

Safety And Hazards

Thiocolchicine is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Thiocolchicine and its derivatives are of great interest due to their potent anti-inflammatory and myorelaxant properties . Some of the synthetic derivatives of thiocolchicine have shown good cytotoxic activity . These derivatives could potentially be used as anticancer drugs in the future .

properties

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGANPVAXDBPL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181751
Record name Thiocholchicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocolchicine

CAS RN

2730-71-4
Record name Thiocolchicine
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Record name Thiocolchicine
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Record name Thiocolchicine
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Record name Thiocholchicine
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Record name Thiocolchicine
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Record name THIOCOLCHICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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